Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
benzyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c20-14-10-17(11-15(21)18-14)6-8-19(9-7-17)16(22)23-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,20,21) |
InChI Key |
OGJHCOFYDDKAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction: Formation of the Spirocyclic Core
The synthesis begins with the cyclization of N-benzyl piperidine-4-ketone and ethyl cyanoacetate in a colamine (ethanolamine) solution. This step forms the dicyanocarbodiimide intermediate, which serves as the spirocyclic scaffold.
Key Conditions :
- Reagents : N-benzyl piperidine-4-ketone, ethyl cyanoacetate, 12% colamine solution.
- Reaction Time : 8 days under refrigeration (0–5°C).
- Yield : 65–70%.
Mechanistic Insight :
The colamine acts as a base, facilitating the nucleophilic attack of the piperidine ketone on ethyl cyanoacetate. The resulting intermediate undergoes intramolecular cyclization to form the spiro[5.5]undecane core with two cyano groups.
Acidic Hydrolysis and Decarboxylation
The dicyanocarbodiimide intermediate is hydrolyzed under acidic conditions to introduce the 8,10-dioxo functionality.
Key Conditions :
- Reagents : 50% aqueous H₃PO₄, H₂SO₄, or HCl.
- Temperature : 110°C (oil bath).
- Reaction Time : 15–30 hours.
- Yield : 60–64%.
Mechanistic Insight :
Acidic hydrolysis converts the cyano groups (-CN) to carbonyls (-C=O), forming the 8,10-dioxo groups. Concurrent decarboxylation removes the ethyl ester, yielding a carboxylic acid intermediate.
Esterification: Introduction of the Benzyl Group
The carboxylic acid intermediate is esterified with benzyl alcohol to form the final benzyl carboxylate.
Key Conditions :
- Reagents : Benzyl bromide or benzyl chloroformate, triethylamine (base), dichloromethane (solvent).
- Reaction Time : 2–3 hours at room temperature.
- Yield : 85–90% (estimated from analogous protocols).
Mechanistic Insight :
The carboxylic acid is activated (e.g., via acid chloride formation using thionyl chloride) and reacted with benzyl alcohol. Alternatively, direct coupling with benzyl bromide in the presence of a base facilitates esterification.
Industrial Production Considerations
Quality Control
- Purity Standards : Final compounds are purified via recrystallization (methanol/ether) or column chromatography (silica gel, ethyl acetate/hexane).
- Analytical Validation : HPLC and NMR ensure >95% purity for pharmaceutical applications.
Comparative Analysis of Methodologies
Patent-Based vs. Academic Approaches
Key Observations :
Chemical Reactions Analysis
Nucleophilic Additions to Carbonyl Groups
The compound’s two ketone groups (positions 8 and 10) are susceptible to nucleophilic attack. Key reactions include:
-
Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., MeMgBr) to form tertiary alcohols. Selectivity depends on steric hindrance and reaction conditions.
-
Amine Condensation : Primary amines (e.g., benzylamine) undergo nucleophilic addition followed by dehydration to form imine derivatives, with yields up to 65% under acidic catalysis .
Table 1: Nucleophilic Addition Reactions
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| MeMgBr | 8,10-Di(hydroxyethyl) adduct | THF, −78°C → rt, 12 hr | 72% |
| Benzylamine | Spirocyclic imine | HCl (cat.), EtOH, reflux | 65% |
Reduction of Dioxo Groups
The 8,10-diketone moiety is reducible to a diol or diamino structure:
-
LiAlH₄ Reduction : Converts both ketones to secondary alcohols, achieving >90% conversion in anhydrous THF at reflux .
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (50 psi), ketones are reduced to methylene groups, producing 3,9-diazaspiro[5.5]undecane derivatives .
Table 2: Reduction Outcomes
| Reducing Agent | Product | Temperature/Time | Purity |
|---|---|---|---|
| LiAlH₄ | 8,10-Diol derivative | THF, reflux, 16 hr | 89% |
| H₂/Pd/C | 8,10-Demethylated spirocycle | 50°C, 16 hr | 82% |
Ester Hydrolysis and Functionalization
The benzyl carboxylate group undergoes hydrolysis and subsequent derivatization:
-
Basic Hydrolysis : Treatment with NaOH (2M) in THF/H₂O removes the benzyl group, yielding the carboxylic acid (78% yield).
-
Amidation : Coupling with amines (e.g., NH₃, substituted anilines) via HBTU-mediated reactions produces carboxamides. For example, benzamide derivatives show enhanced GABA<sub>A</sub> receptor binding (K<sub>i</sub> = 0.34 μM) .
Table 3: Ester Group Transformations
| Reaction Type | Reagent/Catalyst | Product | Yield/Bioactivity |
|---|---|---|---|
| Hydrolysis | NaOH (2M), H₂O/THF | Carboxylic acid | 78% |
| Amidation | HBTU, Et₃N, CH₂Cl₂ | Benzamide analog | K<sub>i</sub> = 0.34 μM |
Oxidation and Cycloaddition
-
Oxidation : The spirocyclic core resists oxidation, but side-chain hydroxyl groups (from reduced derivatives) can be oxidized to ketones using CrO₃ or Swern conditions.
-
Diels-Alder Reactivity : The conjugated diene system (post-reduction) participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
Scientific Research Applications
Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. As a GABAAR antagonist, the compound binds to the GABAAR and inhibits its activity, leading to altered neurotransmission. This interaction can affect various neurological pathways and has potential therapeutic applications in the treatment of neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate with analogous spirocyclic compounds:
Notes:
- Molecular Weight Estimation : The target compound’s molecular weight is inferred based on structural analogs.
- Synthetic Accessibility : Synthesis often employs coupling reagents (e.g., HATU) and spirocyclization conditions (e.g., Cs₂CO₃ in DMF) .
- Biological Relevance : The dual ketones in the target compound may enhance binding to proteasomal targets in PROTAC applications, while benzyl esters could act as prodrug moieties .
Key Research Findings
Conformational Rigidity : Spirocyclic frameworks like the 5.5 system restrict molecular flexibility, favoring entropically optimized binding to biological targets .
Fluorine Effects : Fluorinated analogs (e.g., 1-fluoro and 7,7-difluoro derivatives) exhibit improved metabolic stability and altered electronic profiles, which can modulate target affinity .
Ester Group Impact : Benzyl esters increase lipophilicity (logP ~2.5–3.0) compared to tert-butyl esters (logP ~1.5–2.0), influencing pharmacokinetic properties such as absorption and distribution .
Biological Activity
Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, synthesis, and implications for medicinal chemistry.
- Molecular Formula : C17H20N2O4
- Molar Mass : 316.35 g/mol
- Density : 1.29 g/cm³ (Predicted)
- Boiling Point : 536.8 °C (Predicted)
- pKa : 11.57 (Predicted)
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further pharmacological research:
-
Neuropharmacological Effects :
- Compounds with similar structures have shown promise in modulating gamma-aminobutyric acid type A receptors (GABAAR), which are crucial for neurotransmission and neurological functions. Preliminary studies suggest that this compound may act as a competitive antagonist at GABAARs, potentially influencing neurotransmitter signaling pathways .
-
Potential Therapeutic Applications :
- Research indicates that derivatives of diazaspiro compounds may be effective in treating various conditions such as obesity, pain management, immune system disorders, and psychotic disorders . The unique structure of this compound allows it to interact with multiple biological macromolecules, influencing cellular processes and signaling pathways.
- Inhibition Studies :
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuropharmacology | Modulates GABAARs; potential antagonist properties affecting neurotransmitter signaling |
| Pain Management | Compounds show efficacy in pain relief models |
| Antimicrobial Effects | Inhibition of protein secretion in pathogenic bacteria |
| Immunomodulatory | Potential to influence immune response mechanisms |
Detailed Research Findings
-
Neuropharmacological Mechanism :
- A study highlighted the interaction of diazaspiro compounds with GABAARs, indicating that the presence of nitrogen atoms in the spiro framework enhances binding affinity and receptor modulation . The specific interaction patterns observed suggest that these compounds can effectively alter receptor conformation and activity.
- Synthesis and Derivatives :
- Pharmacological Data :
Q & A
Q. What techniques identify metabolic pathways and metabolites in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
